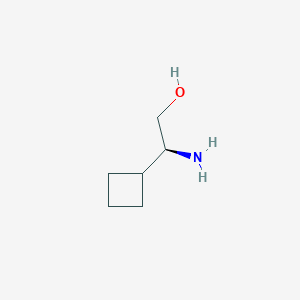
3-Bromo-5-((3-fluorobenzyl)oxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-((3-fluorobenzyl)oxy)pyridine is an organic compound with the molecular formula C12H9BrFNO and a molecular weight of 282.11 g/mol . This compound is characterized by the presence of a bromine atom at the 3-position and a 3-fluorobenzyl group attached via an oxygen atom to the 5-position of a pyridine ring. It is used primarily in research and development within the fields of organic chemistry and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-((3-fluorobenzyl)oxy)pyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of a boronic acid or boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The reaction conditions often include the use of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or toluene.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-((3-fluorobenzyl)oxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon–carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Coupling Reactions: Reagents include boronic acids or boronate esters, palladium catalysts, and bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by the nucleophile.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyridine ring with another aromatic ring.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-((3-fluorobenzyl)oxy)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-((3-fluorobenzyl)oxy)pyridine depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps in the presence of a palladium catalyst . The molecular targets and pathways involved in its biological activity are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-5-(trifluoromethyl)pyridine: Similar structure with a trifluoromethyl group instead of a 3-fluorobenzyl group.
3-Bromo-5-fluorobenzaldehyde: Contains a bromine atom and a fluorine atom on a benzaldehyde ring.
Uniqueness
3-Bromo-5-((3-fluorobenzyl)oxy)pyridine is unique due to the presence of both a bromine atom and a 3-fluorobenzyl group attached to a pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C12H9BrFNO |
|---|---|
Molekulargewicht |
282.11 g/mol |
IUPAC-Name |
3-bromo-5-[(3-fluorophenyl)methoxy]pyridine |
InChI |
InChI=1S/C12H9BrFNO/c13-10-5-12(7-15-6-10)16-8-9-2-1-3-11(14)4-9/h1-7H,8H2 |
InChI-Schlüssel |
QYUZFKSNGMMCBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)COC2=CC(=CN=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-Methyl-1,6-diazaspiro[2.5]octane](/img/structure/B11924428.png)





